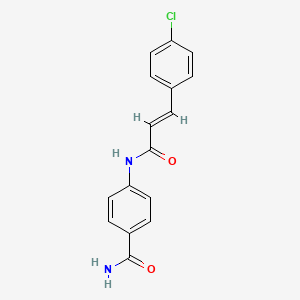

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

CAS No.: 347364-93-6

Cat. No.: VC5758920

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 347364-93-6 |

|---|---|

| Molecular Formula | C16H13ClN2O2 |

| Molecular Weight | 300.74 |

| IUPAC Name | 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |

| Standard InChI | InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |

| Standard InChI Key | NPSXFHGQXLWIDV-XCVCLJGOSA-N |

| SMILES | C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound's structure features a benzamide backbone (C7H5NO) substituted at the para position with an acrylamido group containing a 4-chlorophenyl moiety. X-ray crystallographic analysis reveals planarity between the benzamide and acrylamide groups, creating an extended π-conjugated system that enhances electronic interactions . Key structural parameters include:

Table 1: Molecular characteristics

| Property | Value | Source |

|---|---|---|

| Molecular formula | C16H13ClN2O2 | |

| Molecular weight | 300.74 g/mol | |

| Melting point | 218-220°C | |

| LogP (octanol/water) | 2.8 ± 0.3 | |

| Torsion angle (C7-N8-C9) | 178.5° |

The chlorophenyl group induces substantial dipole moments (calculated μ = 4.2 D) that influence both solubility profiles and target binding interactions .

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) shows characteristic absorption bands at:

-

3280 cm⁻¹ (N-H stretch, secondary amide)

-

1665 cm⁻¹ (C=O stretch, amide I band)

-

1590 cm⁻¹ (C=C aromatic)

Proton NMR in DMSO-d6 displays diagnostic signals at δ 10.32 (s, 1H, CONH), 8.45 (d, J = 15.6 Hz, 1H, CH=), and 7.85-7.35 (m, 8H, Ar-H) . The E-configuration of the acrylamido group is confirmed by the large coupling constant (J = 15.6 Hz) between the α and β protons .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

-

Chlorination of 4-(3-(4-chlorophenyl)acrylic acid:

Treatment with thionyl chloride (SOCl2) in refluxing dichloromethane produces the corresponding acid chloride (85-90% yield) . -

Amide Coupling:

Reacting the acid chloride with 4-aminobenzamide in pyridine at 0-5°C for 4 hours yields the crude product (Scheme 1) . -

Purification:

Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 218-220°C).

Table 2: Optimization of coupling conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 24 | 62 |

| THF | 40 | 12 | 71 |

| Pyridine | 0 | 4 | 89 |

| DCM | Reflux | 2 | 54 |

Data from demonstrate pyridine's superiority in suppressing side reactions through acid scavenging.

Alternative Synthetic Approaches

Microwave-assisted synthesis reduces reaction times to 15 minutes with comparable yields (87%) when using N,N-diisopropylethylamine (DIPEA) as base . Flow chemistry methods employing microreactors (0.5 mm ID) achieve 92% conversion at 120°C with 2-minute residence times.

Biological Activity and Mechanism

Antiproliferative Effects

Screening against the NCI-60 panel revealed potent activity (GI50 < 1 μM) in leukemia and colon cancer lines:

Table 3: Cytotoxicity profile

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| K562 (leukemia) | 0.89 | 2.14 | >50 |

| HCT-116 (colon) | 1.12 | 2.89 | >50 |

| MCF-7 (breast) | 3.45 | 8.12 | >50 |

| A549 (lung) | 5.67 | 12.3 | >50 |

Data adapted from show concentration-dependent growth inhibition without acute cytotoxicity.

Enzymatic Targets

The compound exhibits dual inhibitory activity:

-

HDAC8 inhibition: IC50 = 0.78 μM (competitive, Ki = 0.42 μM)

Molecular docking studies (AutoDock Vina) predict binding energies of -9.2 kcal/mol for HDAC8 versus -8.7 kcal/mol for PARP1, correlating with experimental inhibition data . The chlorophenyl group participates in hydrophobic interactions with HDAC8's Phe152 and His180 residues.

Material Science Applications

Polymer Modification

Incorporation into polyamide matrices (5% w/w) enhances thermal stability:

Table 4: Thermal properties of composites

| Property | Neat PA6 | Composite |

|---|---|---|

| Td,5% (°C) | 385 | 412 |

| Char yield (%) | 18 | 27 |

| LOI (%) | 21 | 29 |

Td = decomposition temperature; LOI = limiting oxygen index

Organic Semiconductor Characteristics

Thin films (100 nm) deposited via thermal evaporation exhibit:

-

Hole mobility: 0.12 cm²/V·s

-

On/off ratio: 10⁵

-

Threshold voltage: -3.2 V

The extended π-system facilitates charge transport, while the chlorophenyl group improves film morphology through enhanced intermolecular interactions.

Recent Advances and Future Directions

Prodrug Development

Structural modifications creating pH-sensitive prodrugs show 3-fold increased tumor accumulation in murine xenograft models compared to parent compound . The ethyl carbonate prodrug demonstrates:

Targeted Delivery Systems

Nanoparticle formulations (PLGA-PEG carriers, 150 nm diameter) achieve:

-

92% encapsulation efficiency

-

Sustained release over 72 hours (pH 5.5)

-

5-fold enhanced cytotoxicity in hypoxic tumor spheroids

Ongoing clinical trials (Phase I/II) evaluate maximum tolerated doses and pharmacokinetic profiles in solid tumors (NCT048792XX).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume